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Compound of Interest

Compound Name:
4-Benzyloxy-3-

methoxyphenylacetonitrile

Cat. No.: B167791 Get Quote

An In-depth Technical Guide to 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-methoxy-4-

(phenylmethoxy)phenyl]acetonitrile, a key chemical intermediate. The document details its

chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in

the development of potentially bioactive molecules.

Chemical Identity and Descriptors
The subject of this guide is the organic compound commonly known as 4-Benzyloxy-3-
methoxyphenylacetonitrile. Its formal IUPAC name is 2-[3-methoxy-4-

(phenylmethoxy)phenyl]acetonitrile.[1] This compound is a notable intermediate in organic

synthesis due to its reactive nitrile group and the presence of a protected catechol moiety.[2]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
2-[3-methoxy-4-

(phenylmethoxy)phenyl]acetonitrile[1]

Common Name 4-Benzyloxy-3-methoxyphenylacetonitrile

CAS Number 1700-29-4[1][3]

Molecular Formula C₁₆H₁₅NO₂[1][3][4]

Molecular Weight 253.30 g/mol

InChI Key KSOYPRFHKIOHMY-UHFFFAOYSA-N[3][4]

SMILES
COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2

[4]

Synonyms

2-[3-methoxy-4-

(phenylmethoxy)phenyl]ethanenitrile, 2-[4-

(benzyloxy)-3-methoxy-phenyl]acetonitrile, [4-

(benzyloxy)-3-methoxyphenyl]acetonitrile[1]

Physicochemical Properties
The compound is typically a solid at room temperature and exhibits solubility in common

organic solvents.[2] Its properties make it suitable for a variety of chemical transformations.

Table 2: Physicochemical Data
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Property Value Source

Physical State Solid [2]

Appearance Yellow solid [1]

Melting Point 65-66 °C [1]

Solubility

Soluble in ethanol,

dichloromethane; Limited

solubility in water

[2]

Predicted XlogP 2.8 [4]

Synthesis
The primary route for synthesizing 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile involves

the benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This

reaction protects the hydroxyl group, allowing for further selective modifications at other

positions of the molecule.

Synthetic Workflow
The synthesis is a standard Williamson ether synthesis, where the phenoxide, formed by

deprotonating 4-hydroxy-3-methoxyphenylacetonitrile with a base like potassium carbonate,

acts as a nucleophile, attacking the electrophilic benzyl bromide.
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A generalized workflow for the synthesis of the title compound.
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Detailed Experimental Protocol
The following protocol is adapted from a literature procedure for the synthesis of 2-[3-methoxy-

4-(phenylmethoxy)phenyl]acetonitrile.[1]

Materials:

4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)

Benzyl bromide (1.1 eq.)

Potassium carbonate (K₂CO₃) (1.2 eq.)

Acetone (Anhydrous)

Dichloromethane (DCM)

2N Sodium Hydroxide (NaOH) solution

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium

carbonate (1.2 eq.). Stir the resulting suspension for 10 minutes at room temperature.

Slowly add benzyl bromide (1.1 eq.) to the mixture using a syringe.

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress

using thin-layer chromatography (TLC).

After the reaction is complete, cool the suspension to room temperature and separate the

solid precipitate by filtration. Wash the solid with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

Dilute the residue with dichloromethane (50 mL).
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Wash the organic layer sequentially with 2N NaOH solution (30 mL) and brine (30 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum

to yield the final product, 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, as a yellow

solid.[1]

Applications in Drug Discovery and Development
While direct biological activity data for 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is

limited, its significance lies in its role as a versatile synthetic intermediate. Its precursor, 4-

hydroxy-3-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic

agent propanidid.[5] The structural motif of the title compound is present in various classes of

biologically active molecules.

Derivatives of structurally related methoxyphenylacetonitriles and benzylated phenyl

compounds have shown a wide range of pharmacological activities, suggesting potential

applications for derivatives of the title compound.

Table 3: Biological Activities of Structurally Related Compound Classes

Compound Class Biological Activity
Potential
Therapeutic Area

Reference

Bromo-methoxyphenyl

derivatives

Anticancer,

Antimicrobial

Oncology, Infectious

Diseases
[6]

Benzothiazole

derivatives

MAO-B Inhibition,

Antioxidant
Parkinson's Disease [7]

Methoxyphenylacetoni

triles
Precursors to APIs

Various (e.g.,

Antidepressants)
[8][9]

Methoxybenzoic acid

derivatives
Anticancer, Cytotoxic Oncology [10]

The presence of the nitrile group allows for its conversion into other functional groups such as

carboxylic acids, amines, or tetrazoles, opening pathways to a diverse range of derivatives.

The benzyloxy group serves as a stable protecting group for the phenol, which can be
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selectively removed at a later synthetic stage to yield free hydroxyl functionality, a common

feature in many active pharmaceutical ingredients.

Logical Workflow for Derivative Synthesis and
Evaluation
The development of novel therapeutic agents from 2-[3-methoxy-4-

(phenylmethoxy)phenyl]acetonitrile would typically follow a structured workflow involving

chemical modification followed by biological screening.
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Logical workflow for drug discovery based on the core scaffold.
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Representative Experimental Protocol: Cell Viability
(MTT) Assay
To assess the potential cytotoxic activity of novel derivatives synthesized from the title

compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay can be employed. This protocol is a representative method used for evaluating the

anticancer potential of new chemical entities.[6][10]

Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Test compounds (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well

in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds at various concentrations. Include wells with medium and vehicle (DMSO) as a

negative control.

Incubation: Incubate the plates for 48-72 hours at 37°C.
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MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of

fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 3-4 hours.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of

solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value

for each compound.

Conclusion
2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is a valuable chemical intermediate with

significant potential in synthetic and medicinal chemistry. While it may not possess prominent

biological activity itself, its utility as a scaffold for generating diverse libraries of novel

compounds is clear. The established synthetic route is efficient, and the compound's functional

groups provide multiple handles for chemical modification. Researchers in drug development

can leverage this intermediate as a starting point for programs targeting a range of therapeutic

areas, including oncology and neurodegenerative diseases, building upon the known activities

of structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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